

using 4-Chloro-2-methoxy-5-methylaniline in azo dye synthesis

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-methylaniline

CAS No.: 637-61-4

Cat. No.: B1142042

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Application Note: High-Performance Azo Pigment Synthesis using **4-Chloro-2-methoxy-5-methylaniline**

Executive Summary

This guide details the protocol for utilizing **4-Chloro-2-methoxy-5-methylaniline** (CAS: 6376-14-3), industrially known as Chlorocresidine, as a diazo component in the synthesis of high-grade azo pigments. Due to the presence of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, this intermediate induces a bathochromic shift, typically yielding bluish-red to violet shades when coupled with Naphthol AS derivatives.

Target Audience: Synthetic Organic Chemists, Dyes & Pigments Researchers, Process Engineers.

Chemical Profile & Safety (Crucial)

Before experimentation, the operator must acknowledge the toxicological profile. This compound is structurally related to p-cresidine, a known carcinogen.

Property	Specification
IUPAC Name	4-Chloro-2-methoxy-5-methylaniline
Common Name	Chlorocresidine
CAS Number	6376-14-3
Molecular Weight	171.62 g/mol
Appearance	Crystalline solid (White to Grey/Black)
Melting Point	102–103 °C
Hazard Class	Carc.[1][2][3] 1B (Presumed Human Carcinogen), Acute Tox. 3

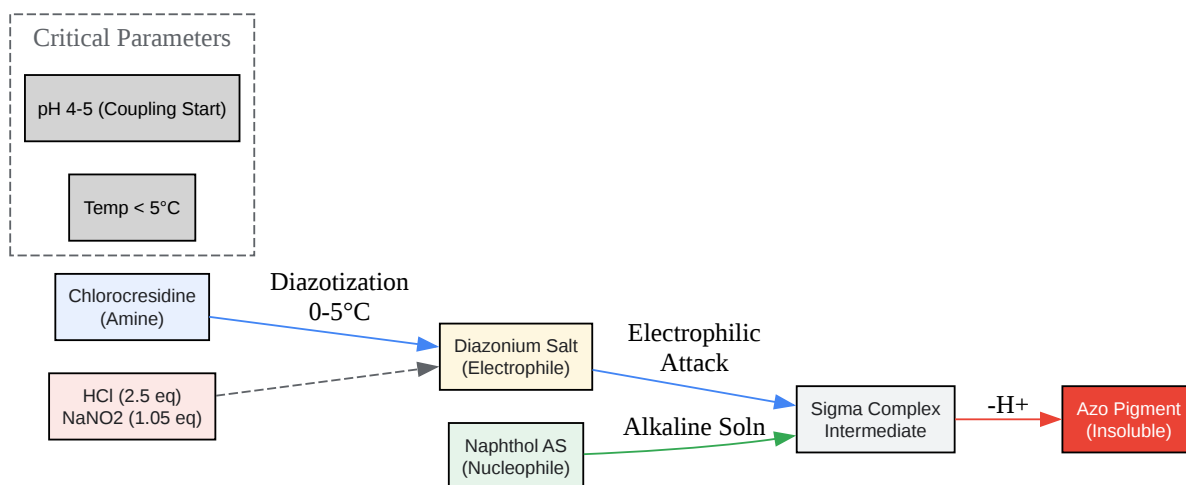
Safety Protocol (Mandatory):

- Engineering Controls: All weighing and handling must occur inside a certified fume hood.
- PPE: Double nitrile gloves (0.11 mm min) or Butyl rubber gloves; N95/P100 respirator if powder handling is open; safety goggles.
- Waste: All filtrates and washings must be treated as hazardous aromatic amine waste.

Mechanism of Action

The synthesis relies on the Diazotization-Coupling sequence.^{[4][5][6][7]} The Chlorocresidine amine is converted into a diazonium salt, an electrophile, which then attacks the electron-rich coupling component (typically a Naphthol or Acetoacetamide).

Key Mechanistic Insight: The methoxy group at the ortho position to the amine acts as a strong electron donor (+M effect). This stabilizes the diazonium cation via resonance but also reduces its electrophilicity compared to nitro-anilines. Therefore, the coupling reaction requires a highly activated substrate (like Naphthol AS in alkaline media) and precise pH control to prevent diazo decomposition.



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Figure 1: Reaction pathway for the conversion of Chlorocresidine to Azo Pigment.

Experimental Protocol

Objective: Synthesis of a Bluish-Red Pigment (Coupling with Naphthol AS). Scale: 0.1 Molar (Laboratory Scale).

Part A: Preparation of Diazo Component (Diazotization)

[4][6][8]

- Slurry Formation:
 - In a 500 mL beaker, disperse 17.16 g (0.1 mol) of **4-Chloro-2-methoxy-5-methylaniline** in 50 mL of distilled water.
 - Add 25 mL of concentrated HCl (37%) dropwise with vigorous stirring.
 - Observation: The amine will form the hydrochloride salt (white/grey paste).

- Add 100 g of crushed ice to bring the temperature to 0–2 °C.
- Diazotization:
 - Prepare a solution of 7.0 g NaNO₂ in 20 mL water.
 - Add the nitrite solution sub-surface to the amine slurry over 20 minutes.
 - Control Point: Maintain temperature < 5 °C. If brown fumes (NO_x) appear, addition is too fast.
 - Stir for 30 minutes. The solution should become clear (yellowish/amber).
- Validation (The "Spot Test"):
 - Starch-Iodide Paper: Must turn blue immediately (indicates excess Nitrous Acid).
 - Congo Red Paper: Must turn blue (indicates pH < 3, sufficient acidity).
 - Action: If Starch-Iodide is negative, add 10% more NaNO₂. If positive, destroy excess HNO₂ by adding sulfamic acid (~0.5 g) until the paper no longer turns blue. This prevents side reactions during coupling.

Part B: Preparation of Coupling Component

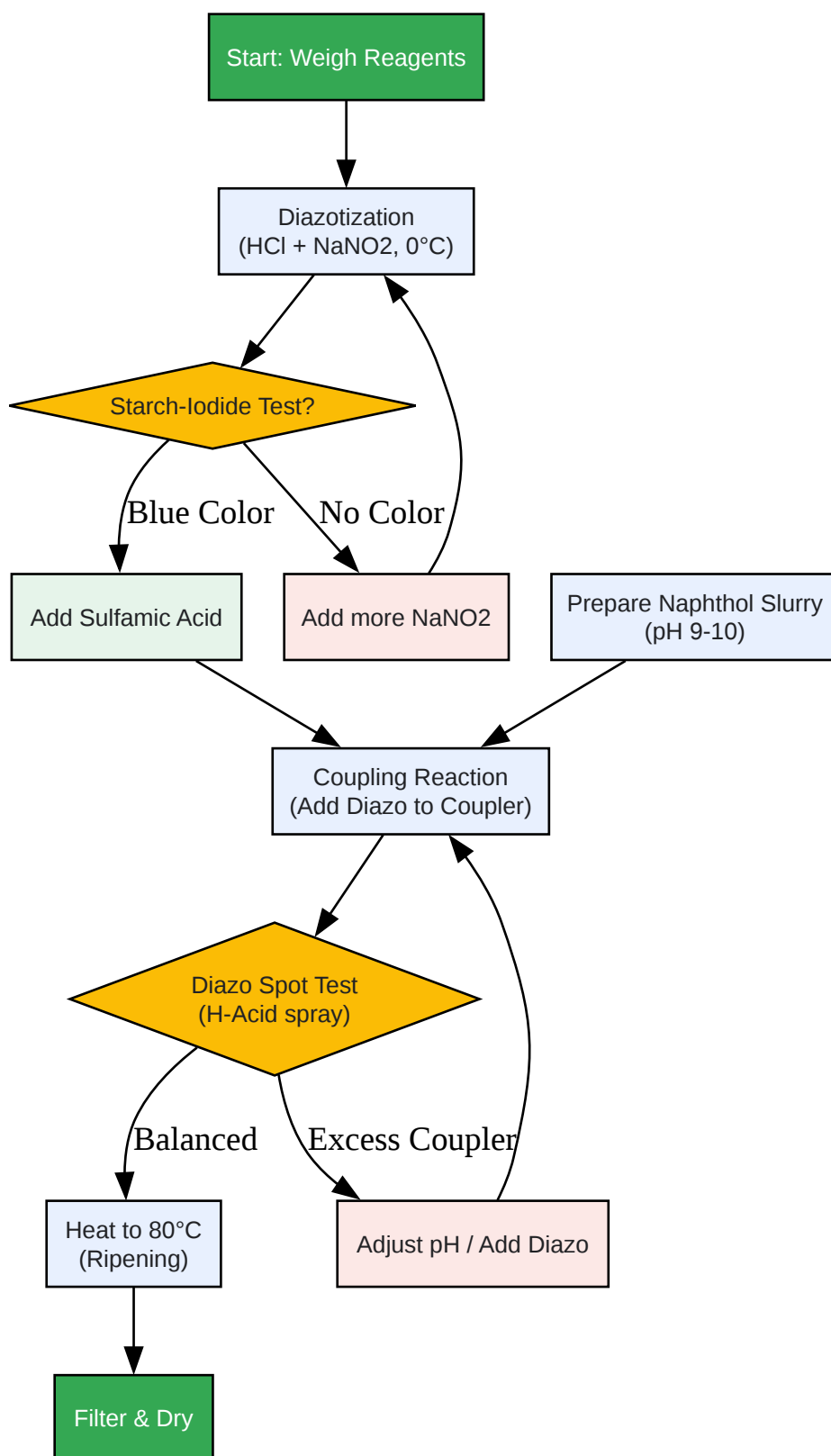
- Dissolution:
 - In a separate 1 L beaker, dissolve 26.3 g (0.1 mol) of Naphthol AS (3-Hydroxy-2-naphthoic acid anilide) in 300 mL water containing 10 g NaOH.
 - Heat to 50–60 °C to ensure complete dissolution.
- Precipitation (Fine Particle Generation):
 - Cool the solution to 10 °C.
 - Optional: Add a surfactant (e.g., 0.5 g Sodium Lauryl Sulfate) to improve particle size distribution.

- Slowly add dilute Acetic Acid or HCl until the pH reaches 9–10. The Naphthol will re-precipitate as a fine, reactive slurry. This "acid-pasting" technique ensures brighter pigment shades.

Part C: Coupling Reaction

- Addition:
 - Filter the cold Diazonium solution (Part A) to remove any insoluble impurities.
 - Add the clear Diazonium solution dropwise to the Naphthol slurry (Part B) over 45–60 minutes.
- pH Maintenance:
 - Simultaneously add dilute Sodium Acetate or Sodium Carbonate solution to maintain the coupling pH between 4.5 and 5.5.
 - Note: Chlorocresidine diazo salts couple best in slightly acidic to neutral media when using Naphthol AS, preventing decomposition.
- Finishing:
 - Stir for 2 hours.
 - Heat the mixture to 80 °C for 30 minutes (this "ripening" step improves crystallinity and light fastness).
 - Filter hot.^[8] Wash with hot water until filtrate is neutral and chloride-free.
 - Dry at 60 °C in a vacuum oven.

Process Workflow & Decision Logic



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Figure 2: Operational workflow with critical decision nodes for quality control.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Dull / Dirty Shade	Decomposition of diazo salt; High temperature.	Ensure T < 5°C during diazotization. Use Sulfamic acid to remove excess nitrite.
Low Yield	Incomplete coupling; pH drift.	Buffer the coupling bath with Sodium Acetate. Ensure Naphthol is finely precipitated.
Foaming	Nitrogen gas evolution (Diazo decomposition).	Reaction is too warm or pH is too alkaline during coupling. Cool down and adjust pH to 5.
Residual Amine	Incomplete diazotization.	Grind the starting amine to a fine powder before acid addition; ensure 2.5 eq of HCl is used.

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